3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride
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Description
3-[2-(Dimethylamino)ethyl]-1H-indol-5-amine dihydrochloride , also known by other names such as Sumatriptan , is a chemical compound with the molecular formula C14H18N2O2 . It falls within the class of indole derivatives and is commonly used in pharmaceutical applications. Sumatriptan is primarily employed for the treatment of migraines and cluster headaches .
Synthesis Analysis
The synthesis of 3-[2-(dimethylamino)ethyl]-1H-indol-5-amine dihydrochloride involves several steps. One common route is the condensation of 3-(2-dimethylaminoethyl)-1H-indol-5-ol (also known as O-Acetylpsilocin ) with an appropriate amine source, followed by acidification to yield the dihydrochloride salt . The exact synthetic pathway may vary depending on the specific application and desired purity.
Molecular Structure Analysis
The molecular structure of 3-[2-(dimethylamino)ethyl]-1H-indol-5-amine dihydrochloride consists of an indole ring fused with an ethylamine side chain. The dimethylaminoethyl group is attached to the indole nitrogen atom. The dihydrochloride form indicates that two chloride ions are associated with the compound .
Chemical Reactions Analysis
Sumatriptan exhibits various chemical reactions, including hydrolysis, oxidation, and acid-base reactions. Notably, it undergoes enzymatic metabolism in the liver, leading to the formation of active metabolites. These metabolites contribute to its pharmacological effects .
Physical And Chemical Properties Analysis
Mechanism of Action
Target of Action
The primary target of 3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride, also known as Dimethyltryptamine, is the serotonin receptor . It acts as a non-selective agonist at most or all of the serotonin receptors . Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Mode of Action
Dimethyltryptamine interacts with its targets, the serotonin receptors, by acting as an agonist . This means it binds to these receptors and activates them. In some types of serotonin receptors, it acts as an antagonist , meaning it blocks the action of serotonin by binding to these receptors without activating them .
Biochemical Pathways
The downstream effects of this interaction can vary widely, depending on the specific receptors involved and their locations in the body .
Pharmacokinetics
It is known that it is well absorbed after oral administration . The compound displays linear kinetics over a dose range of 2.5 to 50 mg . The time to reach maximum concentration (Tmax) is somewhat later with orally disintegrating tablets, with a median Tmax of 3 hours, compared with 1.5 hours for conventional tablets .
Result of Action
Its agonist action at certain serotonin receptors is thought to result in various physiological and psychological effects, including alterations in mood, cognition, perception, and consciousness .
Action Environment
The action, efficacy, and stability of Dimethyltryptamine can be influenced by various environmental factors. For example, the compound should be used only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling the compound . It is also advised to avoid breathing in dust, mist, or vapors of the compound .
properties
IUPAC Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.2ClH/c1-15(2)6-5-9-8-14-12-4-3-10(13)7-11(9)12;;/h3-4,7-8,14H,5-6,13H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVHVVQADHTGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(dimethylamino)ethyl]-1H-indol-5-amine;dihydrochloride |
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